Glycyl-N-methylglycyl-L-alanine

Description

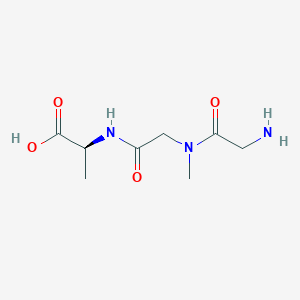

Glycyl-N-methylglycyl-L-alanine is a tripeptide featuring a methylated glycine residue (N-methylglycine, or sarcosine) at the second position. This structural modification distinguishes it from non-methylated analogs, influencing its physicochemical properties and biological interactions.

Properties

CAS No. |

158242-50-3 |

|---|---|

Molecular Formula |

C8H15N3O4 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)-methylamino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C8H15N3O4/c1-5(8(14)15)10-6(12)4-11(2)7(13)3-9/h5H,3-4,9H2,1-2H3,(H,10,12)(H,14,15)/t5-/m0/s1 |

InChI Key |

VWZWMLGLLVWEMJ-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CN(C)C(=O)CN |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN(C)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-methylglycyl-L-alanine typically involves the coupling of protected amino acids. One common method is to use N-Boc protected glycine and L-alanine. The synthesis begins with the protection of the amino group of glycine using Boc anhydride to form N-Boc-glycine. This is followed by the activation of the carboxyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The activated N-Boc-glycine is then reacted with N-methylglycine to form the dipeptide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-methylglycyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Glycyl-N-methylglycyl-L-alanine has several scientific research applications:

Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is utilized in the production of peptide-based materials and as a component in various biochemical assays

Mechanism of Action

The mechanism of action of Glycyl-N-methylglycyl-L-alanine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycyl-L-alanine (Gly-Ala)

- Molecular Formula : C₅H₁₀N₂O₃

- Molecular Weight : 146.14 g/mol

- CAS No.: 3695-73-6

- Key Features: Non-methylated dipeptide with glycine at the N-terminus and L-alanine at the C-terminus. Thermodynamic stability: Exhibits gas-phase basicity of 211.3 kcal/mol (electron ionization mass spectrometry) . Solubility: Hydrophilic due to unmodified backbone; widely used in enzymatic studies as a substrate for peptidases .

Contrast with Glycyl-N-methylglycyl-L-alanine :

Glycylglycylglycine (Gly-Gly-Gly)

- Molecular Formula : C₆H₁₁N₃O₄

- Molecular Weight : 189.17 g/mol

- Key Features :

Contrast :

N-Methyl-DL-alanine

- Molecular Formula: C₄H₉NO₂

- Molecular Weight : 103.12 g/mol

- Key Features: Methylated analog of alanine; racemic mixture (D- and L-forms). Thermodynamic Lower polarity compared to non-methylated alanine, affecting solubility .

Contrast :

Glycyl-L-alanyl-L-phenylalanine (Gly-Ala-Phe)

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 293.32 g/mol

- CAS No.: 17922-87-1

- Key Features :

Contrast :

- This compound’s methyl group provides moderate hydrophobicity without the steric bulk of phenylalanine, balancing solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.